molecular formula C10H12O4 B089274 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone CAS No. 13383-63-6

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone

Cat. No.: B089274
CAS No.: 13383-63-6
M. Wt: 196.2 g/mol
InChI Key: GIMGGNBXMNVHHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone can be synthesized through the addition of 1,3,5-trihydroxy-2,4-dimethylbenzene with acetonitrile in the presence of zinc chloride. This reaction forms a 2-iminoethyl compound, which is then hydrolyzed to yield the final product .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of zinc chloride as a catalyst is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups present in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

  • 2’,4’,6’-Trihydroxy-3’,5’-dimethylacetophenone
  • 2,4,6-Trihydroxy-1,3,5-triazine
  • 2’-Hydroxy-4’,5’-dimethylacetophenone

Uniqueness: 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds .

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-4-8(12)5(2)10(14)7(6(3)11)9(4)13/h12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMGGNBXMNVHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158390
Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13383-63-6
Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13383-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethan-1-one
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